

A Comprehensive Technical Guide on DMTdG(dmf) Phosphoramidite

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Compound of Interest		
Compound Name:	DMT-dG(dmf) Phosphoramidite	
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This technical guide provides an in-depth overview of N2-dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl phosphoramidite, commonly known as **DMT-dG(dmf) Phosphoramidite**. It is a critical reagent for researchers, scientists, and professionals involved in drug development and nucleic acid chemistry, particularly in the synthesis of oligonucleotides.

Core Properties and Specifications

DMT-dG(dmf) Phosphoramidite is a protected nucleoside phosphoramidite, a fundamental building block for the chemical synthesis of DNA. The protecting groups are essential for directing the synthesis process, preventing unwanted side reactions, and ensuring the fidelity of the resulting oligonucleotide sequence. The key protecting groups are the dimethoxytrityl (DMT) group on the 5'-hydroxyl, the dimethylformamidine (dmf) group on the exocyclic amine of the guanine base, and the cyanoethyl group on the phosphite triester.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative properties of **DMT-dG(dmf) Phosphoramidite**.



Property	Value	Reference(s)
Molecular Weight	824.90 g/mol	[3]
Empirical Formula	C43H53N8O7P	[2][3]
CAS Number	330628-04-1	[2][3]
Appearance	White to off-white powder	[2]
Purity (HPLC)	≥98.0% - ≥99.0%	[1][2][4]
Purity (³¹ P NMR)	≥99.0%	[1][4]
Storage Condition	-20°C	[2][5]

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

DMT-dG(dmf) Phosphoramidite is primarily used in automated solid-phase oligonucleotide synthesis. The process is cyclical, with each cycle adding one nucleoside to the growing chain. The following protocol outlines the key steps in a single synthesis cycle for incorporating a dG residue.

- 1. Deprotection (Detritylation):
- Objective: To remove the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support, preparing it for the next coupling reaction.
- Reagent: A solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).
- Procedure: The acid solution is passed over the solid support. The resulting trityl cation is orange, and its quantity can be measured spectrophotometrically to monitor synthesis efficiency. The support is then washed with a neutral solvent like acetonitrile to remove the acid and the cleaved DMT group.

2. Coupling:



- Objective: To form a phosphite triester linkage between the free 5'-hydroxyl of the supportbound nucleoside and the incoming DMT-dG(dmf) Phosphoramidite.
- · Reagents:
 - DMT-dG(dmf) Phosphoramidite solution in anhydrous acetonitrile.
 - An activator solution, such as tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 2,5dicyanoimidazole (DCI), in acetonitrile.
- Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'hydroxyl group. This reaction is rapid, typically achieving >99% efficiency in under a minute.

3. Capping:

- Objective: To permanently block any unreacted 5'-hydroxyl groups from participating in subsequent cycles, which prevents the formation of failure sequences (n-1 oligonucleotides).
- · Reagents:
 - Cap A: Acetic anhydride, typically in tetrahydrofuran (THF) or acetonitrile, with a base like lutidine.
 - Cap B: N-methylimidazole in THF or acetonitrile.
- Procedure: The two capping reagents are delivered to the column, where they react to acetylate any free 5'-hydroxyl groups, rendering them inert.

4. Oxidation:

- Objective: To convert the unstable phosphite triester linkage formed during coupling into a more stable pentavalent phosphate triester.
- Reagent: A solution of iodine (I₂) in a mixture of THF, water, and a weak base like pyridine or lutidine.



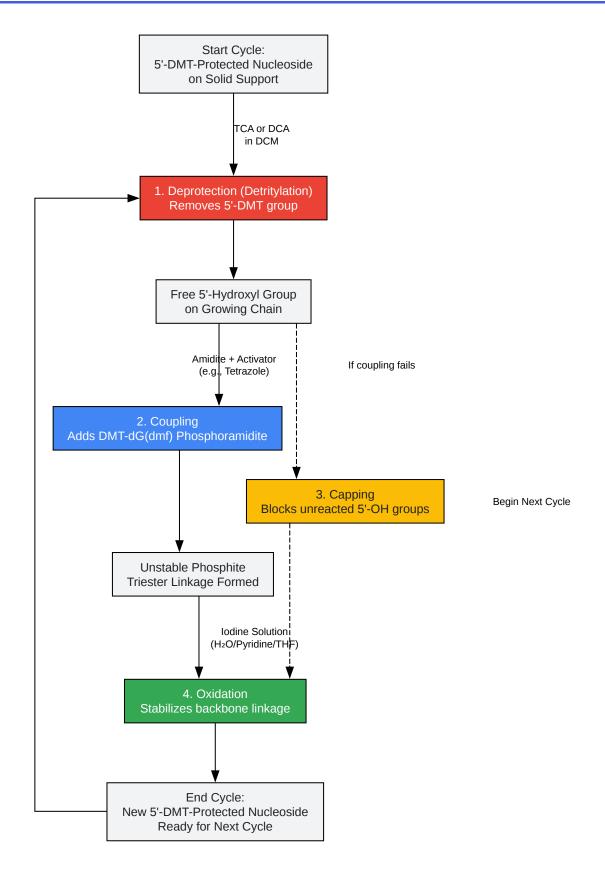
• Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the P(III) atom to P(V), stabilizing the internucleotide bond.

Following these four steps, the cycle is complete. To elongate the oligonucleotide chain, the process is repeated, starting with the deprotection step to remove the DMT group from the newly added dG residue.

Workflow Visualization

The cyclical nature of solid-phase oligonucleotide synthesis is illustrated in the following workflow diagram.





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Caption: Solid-Phase Oligonucleotide Synthesis Cycle.



Conclusion

DMT-dG(dmf) Phosphoramidite is an indispensable component in the field of synthetic biology and nucleic acid-based therapeutics. Its high purity and well-defined chemical properties allow for the efficient and high-fidelity synthesis of custom DNA sequences. A thorough understanding of its characteristics and the associated experimental protocols is fundamental for professionals engaged in oligonucleotide synthesis and its myriad applications, from diagnostic probes to gene therapies.

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